(2-Bromo-6-methylphenyl)methanol
Overview
Description
(2-Bromo-6-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It belongs to the family of aryl alcohols and is widely used in organic synthesis as a versatile reagent. This compound has gained attention as a valuable intermediate in the preparation of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methylphenyl)methanol typically involves the bromination of 2-methylphenol (o-cresol) followed by a reduction step. The process can be summarized as follows:
Bromination: 2-Methylphenol is treated with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to obtain 2-bromo-6-methylphenol.
Reduction: The resulting 2-bromo-6-methylphenol is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and reduction steps are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: 2-Bromo-6-methylbenzaldehyde or 2-Bromo-6-methylbenzoic acid.
Reduction: 2-Bromo-6-methylphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-6-methylphenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of (2-Bromo-6-methylphenyl)methanol depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with the bromine atom at the 4-position.
(2-Chloro-6-methylphenyl)methanol: Similar structure with a chlorine atom instead of bromine.
(2-Bromo-6-ethylphenyl)methanol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2-Bromo-6-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a hydroxyl group on the aromatic ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
(2-bromo-6-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFRYGLEEJNMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680944 | |
Record name | (2-Bromo-6-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055969-07-7 | |
Record name | (2-Bromo-6-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-6-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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